

(6-Methoxypyridin-3-yl)boronic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)boronic acid hydrochloride

Cat. No.: B1322140

[Get Quote](#)

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to **(6-Methoxypyridin-3-yl)boronic acid hydrochloride**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

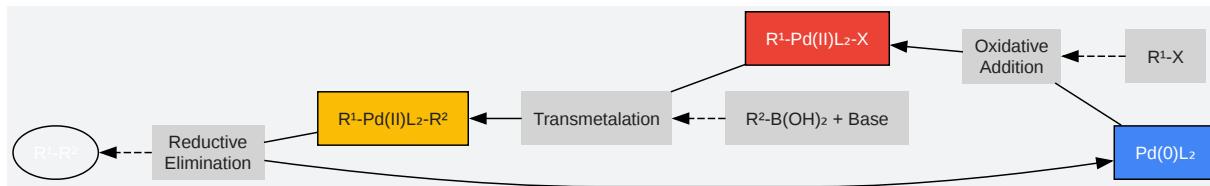
(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a heterocyclic organic compound widely utilized in organic synthesis. The hydrochloride salt form often enhances the stability of the boronic acid. The boronic acid itself, (6-Methoxypyridin-3-yl)boronic acid, is a key reagent in various cross-coupling reactions.[\[1\]](#)[\[2\]](#)

Property	Data	Source(s)
IUPAC Name	(6-methoxypyridin-3-yl)boronic acid;hydrochloride	[1]
Synonyms	2-Methoxy-5-pyridineboronic acid hydrochloride, 6-Methoxypyridine-3-boronic acid hydrochloride	[1]
CAS Number	370864-57-6 (for the hydrochloride) 163105-89-3 (for the parent boronic acid)	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₉ BCINO ₃	[1]
Molecular Weight	189.41 g/mol	[1]
Appearance	Solid, Crystalline Powder	[4] [5]
Melting Point	135-140 °C (for the parent boronic acid)	[4]
Storage	2-8°C, Keep containers tightly closed in a dry, cool, and well-ventilated place.	[2] [4] [6]

Safety and Handling

Proper handling of **(6-Methoxypyridin-3-yl)boronic acid hydrochloride** is crucial for laboratory safety. The compound is classified as a hazardous substance.

Category	Information	Source(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Personal Protective Equipment	Eyeshields, gloves, N95 (US) respirator. Ensure that eyewash stations and safety showers are close to the workstation.	[4][8]
Incompatible Materials	Strong oxidizing agents, Strong acids.	[8]
Stability	Stable under normal conditions. Avoid dust formation and excess heat.	[8]
Hazardous Decomposition	Burning may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and oxides of boron.	[8]


Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

(6-Methoxypyridin-3-yl)boronic acid is a valuable building block, primarily used in the Suzuki-Miyaura cross-coupling reaction.[4][9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl compounds which are prevalent in pharmaceuticals.[9][10]

The Suzuki-Miyaura reaction couples an organoboron compound (like (6-Methoxypyridin-3-yl)boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[9][10] The reaction is favored for its mild conditions and tolerance of various functional groups.[9][11]

The catalytic cycle involves three main steps:

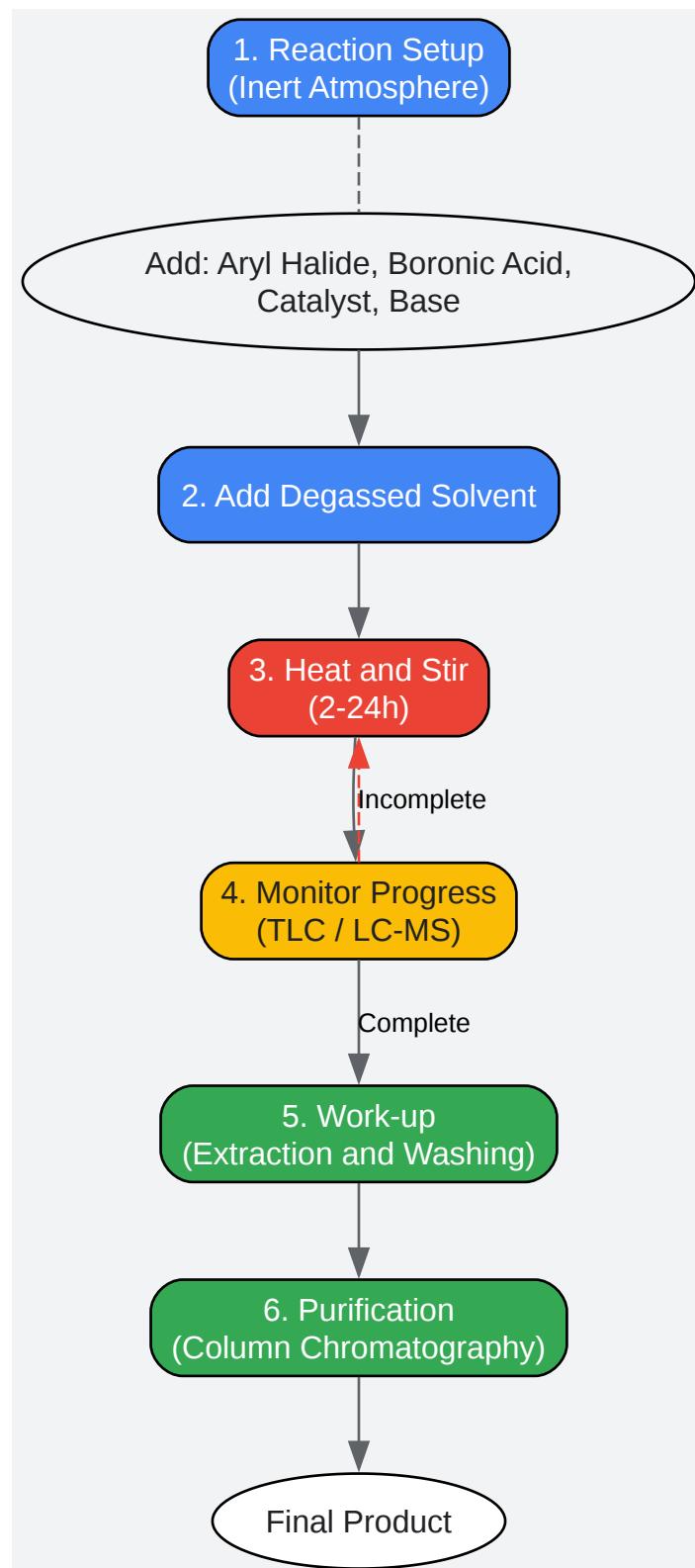
- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide. This step is often rate-determining.[9][12]
- Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 6-methoxypyridin-3-yl moiety) to the palladium center.[9][10]
- Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst.[9]

[Click to download full resolution via product page](#)

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a heteroaryl boronic acid like (6-Methoxypyridin-3-yl)boronic acid.


Materials and Reagents

- Aryl or heteroaryl halide (1.0 equiv)
- (6-Methoxypyridin-3-yl)boronic acid or its hydrochloride salt (1.2–1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, 1–5 mol%)[12]
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2.0–3.0 equiv)[12]
- Anhydrous solvent (e.g., Dioxane/Water, DME, Toluene)
- Inert gas (Argon or Nitrogen)

Procedure

- Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, **(6-Methoxypyridin-3-yl)boronic acid hydrochloride**, palladium catalyst, and base under an inert atmosphere.[9]
- Solvent Addition: Add the degassed solvent system to the flask via syringe.
- Reaction Execution: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates) for the required time (typically 2–24 hours).[13]
- Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [9]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]
- Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then

purified, typically by column chromatography on silica gel, to yield the final desired compound.[9]

[Click to download full resolution via product page](#)

A general workflow for the Suzuki-Miyaura coupling experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C₆H₉BCINO₃ | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. achmem.com [achmem.com]
- 4. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]
- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Suzuki Coupling Reaction [bocsci.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(6-Methoxypyridin-3-yl)boronic acid hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322140#6-methoxypyridin-3-yl-boronic-acid-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com